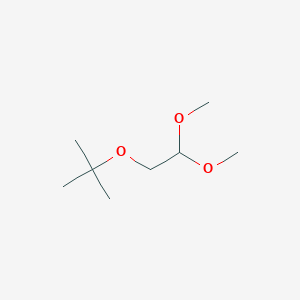
2-(2,2-Dimethoxyethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a mild, ether-like odor. This compound is known for its solubility in water and various organic solvents, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethoxyethoxy)-2-methylpropane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous reaction of acetone and methanol to form 2,2-dimethoxypropane, followed by its reaction with ethylene glycol. The process is optimized for high yield and purity, often employing distillation techniques to separate the product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted ethers or other functionalized compounds.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethoxyethoxy)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other functional materials
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethoxyethoxy)-2-methylpropane involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of desired products in synthetic reactions and enhance the solubility of compounds in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic compound with similar solvent properties but different reactivity and toxicity profiles.
2,2-Dimethoxypropane: Shares similar structural features but is primarily used as a water scavenger in chemical reactions.
Uniqueness
2-(2,2-Dimethoxyethoxy)-2-methylpropane is unique due to its combination of solubility, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields such as chemistry, biology, medicine, and industry make it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C8H18O3 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9-4)10-5/h7H,6H2,1-5H3 |
Clave InChI |
CEZVNWLIOQWKGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)

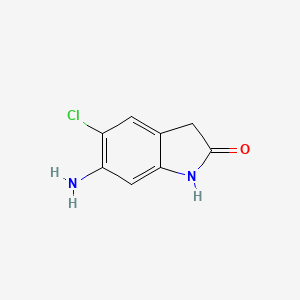
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)
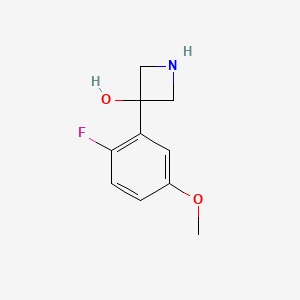

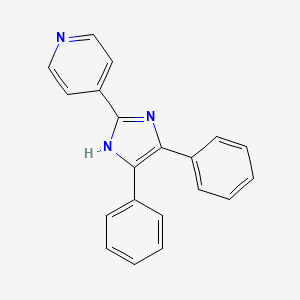
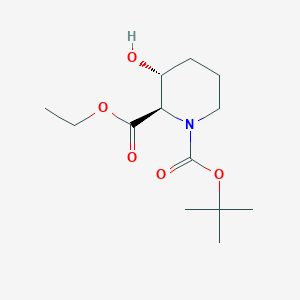
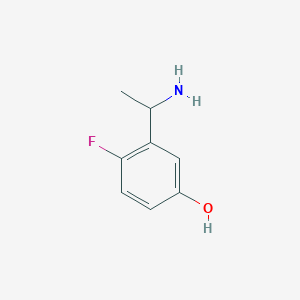
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
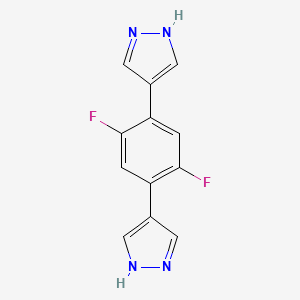
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
